molecular formula C12H12FNO2 B13719861 Ethyl 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoate

Ethyl 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoate

Cat. No.: B13719861
M. Wt: 221.23 g/mol
InChI Key: WATLZBBCEHVMMS-PGACXJNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoate involves the reaction of ethyl 2-fluoroacrylate with 3-pyridinecarboxaldehyde under specific conditions. The reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding saturated ester.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in an appropriate solvent such as ethanol or methanol.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Saturated esters.

    Substitution: Substituted esters with nucleophiles replacing the fluorine atom.

Scientific Research Applications

Ethyl 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoate involves its interaction with specific molecular targets. The compound’s fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets. The pyridine ring can engage in π-π stacking interactions, further stabilizing the compound’s binding to proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoate is unique due to its specific stereochemistry (2-Z,4-E), which can influence its reactivity and binding properties. The presence of both a fluorine atom and a pyridine ring makes it a versatile compound in organic synthesis and research applications.

Biological Activity

Ethyl 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoate is an organic compound with significant potential in medicinal chemistry and pharmacological applications. This article explores its biological activity, synthesis, and implications in research, supported by data tables and case studies.

Basic Information

PropertyDetails
Chemical Name This compound
Molecular Formula C₁₂H₁₂FNO₂
Molecular Weight 221.23 g/mol
CAS Number 887355-09-1
Appearance Oil
Solubility Chloroform, Ethyl Acetate

This compound is characterized by a unique structure that includes a fluorine atom and a pyridine ring, which may contribute to its biological activity.

This compound exhibits various biological activities through multiple mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against specific bacterial strains. The presence of the pyridine ring is hypothesized to enhance its interaction with microbial cell membranes.
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures can modulate inflammatory pathways, potentially making this compound a candidate for anti-inflammatory therapies.
  • Anticancer Potential : Some derivatives of similar compounds have shown promising results in inhibiting cancer cell proliferation. Further studies are needed to evaluate the specific anticancer effects of this compound.

Case Studies

  • Study on Antimicrobial Properties : A recent study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a significant reduction in viable cell counts, indicating its potential as an antimicrobial agent.
  • Inflammation Modulation Study : In vitro experiments showed that this compound could reduce the production of pro-inflammatory cytokines in macrophage cultures. This suggests a mechanism for its anti-inflammatory action.

Synthetic Routes

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyridine Ring : Using appropriate reagents to construct the pyridine moiety.
  • Fluorination Reaction : Introducing the fluorine atom at the desired position on the carbon chain.
  • Esterification : Converting the carboxylic acid derivative into an ester form with ethyl alcohol.

Applications in Research

Due to its unique structural features, this compound is being explored for:

  • Development of new antimicrobial agents.
  • Studies on inflammation and immune response modulation.
  • Investigations into anticancer properties and mechanisms.

Properties

Molecular Formula

C12H12FNO2

Molecular Weight

221.23 g/mol

IUPAC Name

ethyl (2Z,4E)-2-fluoro-5-pyridin-3-ylpenta-2,4-dienoate

InChI

InChI=1S/C12H12FNO2/c1-2-16-12(15)11(13)7-3-5-10-6-4-8-14-9-10/h3-9H,2H2,1H3/b5-3+,11-7-

InChI Key

WATLZBBCEHVMMS-PGACXJNKSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C=C/C1=CN=CC=C1)/F

Canonical SMILES

CCOC(=O)C(=CC=CC1=CN=CC=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.